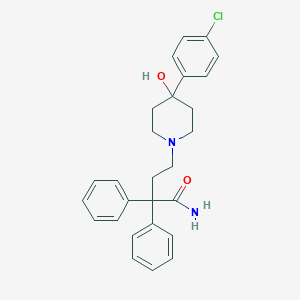

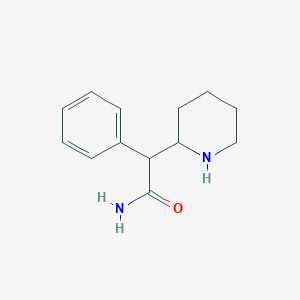

2-フェニル-2-(ピペリジン-2-イル)アセトアミド

説明

Synthesis Analysis

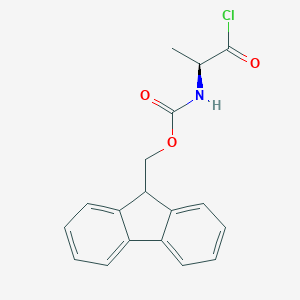

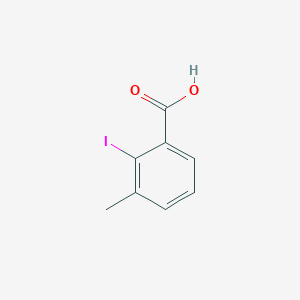

The synthesis of related alpha-Phenylpiperidine compounds involves various chemical reactions, starting materials, and conditions tailored to achieve the desired product. For instance, a synthetic approach for 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide involves the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide, characterized by IR, NMR, and mass spectral analyses (Nayak et al., 2014). Similarly, a series of N-aryl/aralkyl substituted acetamide derivatives bearing a piperidine moiety were synthesized through a reaction involving benzenesulfonyl chloride and 1-aminopiperidine under controlled conditions (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of alpha-Phenylpiperidine derivatives has been elucidated using various spectroscopic techniques. The structural analysis involves determining the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the structural and vibrational investigation of 2-phenyl-N-(pyrazin-2-yl)acetamide was performed using XRD diffraction, FT-IR, and NMR spectroscopies combined with DFT calculations, revealing the optimized molecular structure and vibrational frequencies (Lukose et al., 2015).

Chemical Reactions and Properties

Alpha-Phenylpiperidine-2-acetamide and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. The synthesis and reactions often involve oxidation, reduction, substitution, and cyclization steps, leading to the formation of new compounds with distinct properties. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the compound's oxidative capabilities in various reactions (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of alpha-Phenylpiperidine-2-acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure and physical characterization of these compounds provide insights into their stability, solubility, and potential applications. For example, the crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide were determined through single-crystal X-ray diffraction, revealing its monoclinic space group and intermolecular hydrogen bonding patterns (Nayak et al., 2014).

科学的研究の応用

医薬品化合物の合成

2-フェニル-2-(ピペリジン-2-イル)アセトアミド: は、さまざまな医薬品化合物の合成において貴重な前駆体です。そのピペリジン部分は、生体受容体への親和性のために、多くの医薬品において一般的な構造単位です。この化合物は、中枢神経系興奮剤、鎮痛剤、降圧剤として潜在的な可能性を持つ誘導体の作成に使用できます。 ピペリジン環の汎用性により、さまざまな官能基を導入して、合成された薬剤の薬理学的プロファイルを強化できます .

薬理学的研究

薬理学的研究では、2-フェニル-2-(ピペリジン-2-イル)アセトアミド誘導体が治療特性について調査されています。これらの誘導体は、アルカロイドなど、20種類以上の医薬品クラスに存在します。それらは、うつ病、不安、統合失調症、アルツハイマー病などの病状の治療における潜在的な役割について研究されています。 この化合物は、血液脳関門を通過する能力があるため、神経活性薬の開発に特に役立ちます .

抗炎症作用

2-フェニル-2-(ピペリジン-2-イル)アセトアミド誘導体の抗炎症作用は、重要な関心の対象です。これらの化合物は、炎症過程において重要な役割を果たすシクロオキシゲナーゼ酵素(COX-1およびCOX-2)を阻害する能力について合成および分析されてきました。 特定の置換基を持つ誘導体は、炎症の軽減において有望な結果を示しており、新しい抗炎症薬の開発のための潜在的な候補となっています .

ケミカルバイオロジー

ケミカルバイオロジーでは、2-フェニル-2-(ピペリジン-2-イル)アセトアミドは、生物学的システムを研究するためのツールとして使用されます。その誘導体は、生物学的経路のプローブまたはモジュレーターとして作用し、さまざまな細胞プロセスの作用機序を解明するのに役立ちます。 この化合物は、蛍光基または同位体で標識して、生細胞でのイメージングや追跡に使用でき、生物学的現象の可視化を支援します .

材料科学

2-フェニル-2-(ピペリジン-2-イル)アセトアミドの構造特性により、材料科学の用途に適しています。その誘導体は、ポリマーに組み込まれて、機械的強度を高めたり、電気伝導性を付与したりできます。 さらに、この化合物は、柔軟な電子デバイスの開発に不可欠な有機半導体の設計に使用できます .

触媒作用

2-フェニル-2-(ピペリジン-2-イル)アセトアミド: とその誘導体は、触媒系においてリガンドとして機能することができます。それらは遷移状態を安定化させ、化学反応の効率を高めることができます。この用途は、効率的で環境に優しい触媒の開発が不可欠なグリーンケミストリーの分野において特に関連しています。 この化合物は、多成分反応に参加する能力があるため、複雑な分子の合成において貴重な成分となっています .

Safety and Hazards

特性

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMNWPXAYKPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864887 | |

| Record name | alpha-Phenylpiperidine-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19395-39-2 | |

| Record name | α-Phenyl-2-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenyl-2-piperidineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylpiperidine-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylpiperidine-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

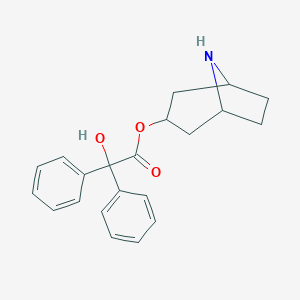

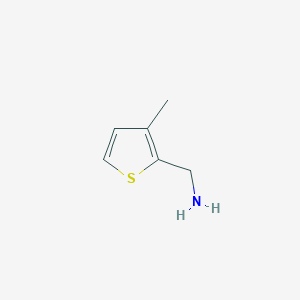

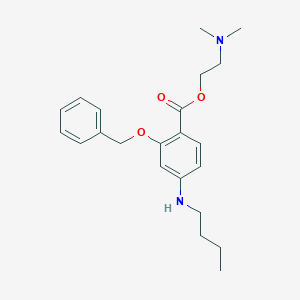

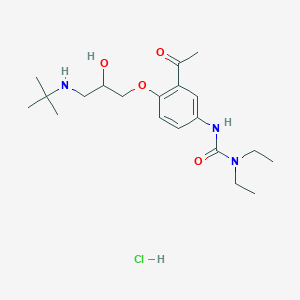

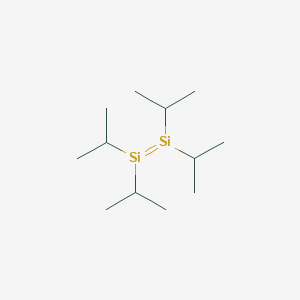

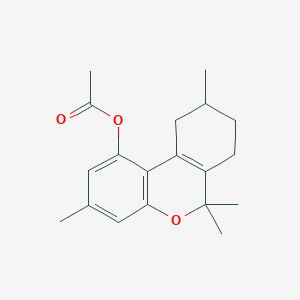

Feasible Synthetic Routes

Q & A

Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?

A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。